1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (ammonium salt)
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Overview
Description
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (ammonium salt) is a phospholipid derivative. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This particular compound is often used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (ammonium salt) typically involves the esterification of glycerol with palmitic acid, followed by the introduction of the phosphoethanolamine group. The final step involves the attachment of the 2,4-dinitrophenyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistency and efficiency. Quality control measures are implemented to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (ammonium salt) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phospholipid derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (ammonium salt) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Plays a role in membrane studies and the investigation of cell signaling pathways.
Industry: Used in the formulation of specialized liposomes and other lipid-based products
Mechanism of Action
The compound exerts its effects primarily through its interaction with cell membranes. The phospholipid component integrates into the lipid bilayer, affecting membrane fluidity and permeability. The 2,4-dinitrophenyl group can participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: A similar phospholipid without the 2,4-dinitrophenyl group.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with shorter fatty acid chains.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Contains unsaturated fatty acid chains
Uniqueness
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (ammonium salt) is unique due to the presence of the 2,4-dinitrophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in specific research applications where these properties are advantageous .
Properties
IUPAC Name |
azanium;2,3-di(hexadecanoyloxy)propyl 2-(2,4-dinitroanilino)ethyl phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H76N3O12P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42(47)55-36-39(58-43(48)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-57-59(53,54)56-34-33-44-40-32-31-38(45(49)50)35-41(40)46(51)52;/h31-32,35,39,44H,3-30,33-34,36-37H2,1-2H3,(H,53,54);1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCMJRSXMDKWRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC.[NH4+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H79N4O12P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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